An In-depth Technical Guide to the Physicochemical Properties of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is a molecule of interest within the broader class of nitrobenzenesulfonamides, a group of compounds recognized for their versatile applications in synthetic chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of this specific derivative. Due to the limited availability of direct experimental data for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, this document leverages data from structurally related analogs, computational prediction tools, and established principles of medicinal chemistry to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.
Introduction and Chemical Identity
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide belongs to the sulfonamide class of organic compounds, which have a rich history in medicinal chemistry, dating back to the discovery of sulfonamide antibacterial agents.[1][2] The core structure features a benzenesulfonamide moiety substituted with a nitro group at the 2-position and an N-linked (4-methoxybenzyl)oxy group. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule.[1]
Chemical Structure:
Caption: Chemical structure of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide | [3] |
| CAS Number | 1384122-86-4 | [3] |
| Molecular Formula | C14H14N2O6S | [3] |
| Molecular Weight | 338.34 g/mol | [3] |
Predicted Physicochemical Properties
In the absence of direct experimental data, computational models provide valuable estimations of key physicochemical properties. These predictions are crucial for guiding experimental work and anticipating the compound's behavior in various environments.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| pKa (acidic) | ~ 8-10 | ACD/pKa DB[2][4] |
| LogP | ~ 2.5 - 3.5 | Various online predictors[5][6] |
| Aqueous Solubility | Low | Inferred from LogP and structure |
| Melting Point (°C) | 120-150 | Inferred from related structures[7][8] |
Acidity (pKa)
The primary acidic proton in N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is on the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group and the 2-nitro-substituted phenyl ring significantly increases the acidity of this proton compared to a simple amine. Computational tools like ACD/pKa DB suggest a pKa value in the range of 8-10.[2][4] This predicted acidity is a critical parameter for understanding its ionization state at physiological pH and for developing appropriate formulation and analytical methods.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its potential for membrane permeability and bioavailability. Based on its structure, which contains both hydrophobic (aromatic rings) and hydrophilic (sulfonamide, nitro, ether) groups, various computational models predict a LogP value in the range of 2.5 to 3.5.[5][6] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility
Direct experimental data on the aqueous solubility of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is not available. However, based on its predicted LogP and the presence of multiple aromatic rings, it is anticipated to have low aqueous solubility. The sulfonamide group can participate in hydrogen bonding, which may contribute to some degree of solubility, but the overall hydrophobic character of the molecule is likely to dominate.[9][10][11]
Melting Point
The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces, particularly hydrogen bonding. For the related compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, a melting point of 85-86 °C has been reported.[7] Given the structural similarities, a melting point in the range of 120-150 °C is a reasonable prediction for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, though experimental verification is essential.
Proposed Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and provide a comprehensive experimental profile, the following protocols are recommended.
Synthesis and Purification
A plausible synthetic route to N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide would involve the reaction of 2-nitrobenzenesulfonyl chloride with O-(4-methoxybenzyl)hydroxylamine. The general principle of reacting a sulfonyl chloride with an amine or hydroxylamine derivative is well-established for the synthesis of sulfonamides.[7]
Workflow for Synthesis and Purification:
Caption: A proposed workflow for the synthesis and purification of the target compound.
Detailed Protocol:
-
Reaction Setup: To a solution of O-(4-methoxybenzyl)hydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.0 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Determination of Melting Point
The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and enthalpy of fusion.[12][13]
Solubility Determination
A shake-flask method can be employed to determine the aqueous solubility.[14]
Protocol:
-
Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Potentiometric titration or UV-spectrophotometric methods are commonly used for pKa determination.
Protocol (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Stability Studies
Forced degradation studies should be conducted to evaluate the stability of the compound under various stress conditions, as recommended by ICH guidelines.[15][16][17][18]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation stability studies.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. Sulfonamides are generally more susceptible to degradation under acidic conditions.[15][19][20]
Spectroscopic Data (Predicted)
While experimental spectra are not available, predictions can be made based on the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the methoxy protons. The aromatic region will likely be complex due to the substitution patterns.
-
¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (338.34 g/mol ).[3] Fragmentation patterns may involve cleavage of the N-O bond, the S-N bond, and the benzylic C-O bond.
-
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the sulfonyl group (S=O stretching), the nitro group (N=O stretching), C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. The information presented herein, derived from computational modeling and analogy to structurally related compounds, offers a solid foundation for researchers and drug development professionals. It is imperative that the predicted values are confirmed through rigorous experimental validation as outlined in the proposed protocols. Such experimental data will be crucial for advancing the understanding and potential applications of this promising molecule.
References
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488.
- BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. BenchChem.
- IEEE. (n.d.).
- O'Loughlin, T., & Jin, B. (2025). Computational models for the prediction of drug solubility.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- DiVA portal. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption.
- AIP Publishing. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics.
- Białk-Bielińska, A., Stolte, S., Matzke, M., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417–418, 182–191.
- Schrödinger. (n.d.). Macro-pKa.
- BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.
- Chemaxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
- Molecular Discovery. (n.d.). MoKa - pKa modelling.
- Rowan. (n.d.). Rowan's Free Online pKa Calculator.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- Molecules. (2017). Structural Comparison of Three N-(4-Methoxyphenyl)
- Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
- ResearchGate. (2025). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
- AKJournals. (n.d.). Study of the thermal properties of derivatives of sulfonamides.
- National Center for Biotechnology Information. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56955.
- Royal Society of Chemistry. (n.d.).
- Revvity Signals Software. (n.d.). ChemDraw.
- PubMed. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
- ChemicalBook. (2022). N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonaMide | 1384122-86-4.
- mcule. (n.d.). Property calculator.
- VEGSCI Inc. (n.d.). N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide.
- ResearchGate. (2025). Identification of Sulfa Drugs by Refractive Index Measurements at their Melting Points.
- PubMed. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate.
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(1), 123.
- Sigma-Aldrich. (n.d.). Sulfanilamide melting point standard Pharmaceutical Secondary Standard.
- PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide.
- SpectraBase. (n.d.). benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-.
- BenchChem. (n.d.). N-(2-Iodophenyl)-4-methoxybenzenesulfonamide.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(11), 2821-2839.
- National Center for Biotechnology Information. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(45), 4301-4304.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- ResearchGate. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- European Medicines Agency. (2023).
- PubMed. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56955.
- National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
Sources
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. acdlabs.com [acdlabs.com]
- 3. N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonaMide | 1384122-86-4 [chemicalbook.com]
- 4. chemaxon.com [chemaxon.com]
- 5. On-line Software [vcclab.org]
- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. japsonline.com [japsonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
